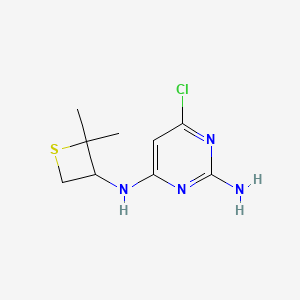
Sodium3-sulphonatopropylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-sulphonatopropylacrylate is a chemical compound known for its unique properties and applications in various fields. It is a water-soluble monomer that contains both a sulfonate group and an acrylate group, making it highly reactive and versatile in polymerization reactions. This compound is often used in the synthesis of polymers and copolymers, which find applications in diverse industries such as water treatment, textiles, and biomedical fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 3-sulphonatopropylacrylate can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloropropylacrylate with sodium sulfite under basic conditions. The reaction typically proceeds as follows:
CH2=CHCOOCH2CH2Cl+Na2SO3→CH2=CHCOOCH2CH2SO3Na+NaCl
The reaction is carried out in an aqueous medium, and the product is isolated by filtration and purification techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of sodium 3-sulphonatopropylacrylate often involves continuous processes to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates, and advanced purification methods such as ion exchange chromatography are employed to remove impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-sulphonatopropylacrylate undergoes various chemical reactions, including:
Polymerization: It readily participates in free radical polymerization to form homopolymers and copolymers.
Substitution: The sulfonate group can undergo nucleophilic substitution reactions.
Addition: The acrylate group can participate in Michael addition reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate are commonly used under thermal or UV conditions.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group under mild conditions.
Addition: Michael addition reactions typically require a base catalyst and proceed at room temperature.
Major Products
Homopolymers: Poly(sodium 3-sulphonatopropylacrylate) with applications in water treatment and superabsorbent materials.
Copolymers: Copolymers with other acrylates or methacrylates used in coatings, adhesives, and biomedical devices.
Applications De Recherche Scientifique
Sodium 3-sulphonatopropylacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties such as hydrophilicity and ion exchange capacity.
Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of biocompatible materials for medical devices and wound dressings.
Industry: Applied in water treatment processes to remove heavy metals and other contaminants, as well as in the textile industry for dye fixation and fabric finishing.
Mécanisme D'action
The mechanism of action of sodium 3-sulphonatopropylacrylate is primarily based on its ability to undergo polymerization and form cross-linked networks. The sulfonate group provides ionic interactions, while the acrylate group allows for covalent bonding through free radical polymerization. These interactions result in the formation of hydrogels and other polymeric structures with unique mechanical and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 2-acrylamido-2-methylpropane sulfonate: Another sulfonate-containing monomer used in similar applications.
Sodium styrene sulfonate: A monomer with a sulfonate group attached to a styrene backbone, used in the synthesis of ion-exchange resins.
Sodium methacrylate: Contains a methacrylate group instead of an acrylate group, used in the production of superabsorbent polymers.
Uniqueness
Sodium 3-sulphonatopropylacrylate is unique due to its combination of a sulfonate group and an acrylate group, which provides both ionic and covalent bonding capabilities. This dual functionality allows for the synthesis of polymers with tailored properties, making it highly versatile and valuable in various applications.
Propriétés
Formule moléculaire |
C6H8NaO5S- |
|---|---|
Poids moléculaire |
215.18 g/mol |
Nom IUPAC |
sodium;2-methylidene-5-sulfonatopentanoate |
InChI |
InChI=1S/C6H10O5S.Na/c1-5(6(7)8)3-2-4-12(9,10)11;/h1-4H2,(H,7,8)(H,9,10,11);/q;+1/p-2 |
Clé InChI |
MQVAZNSVAFSSTL-UHFFFAOYSA-L |
SMILES canonique |
C=C(CCCS(=O)(=O)[O-])C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13032308.png)
![(R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid hcl](/img/structure/B13032313.png)
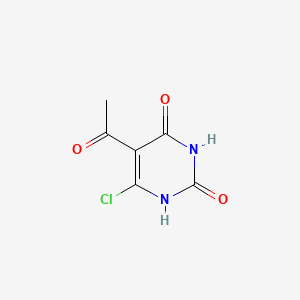
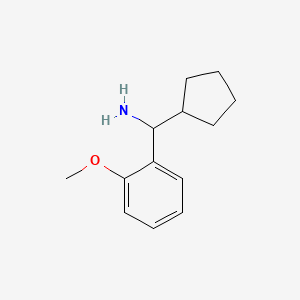



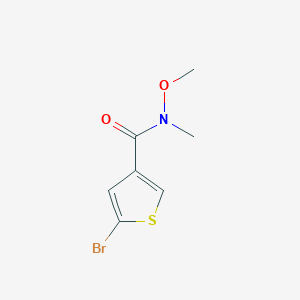
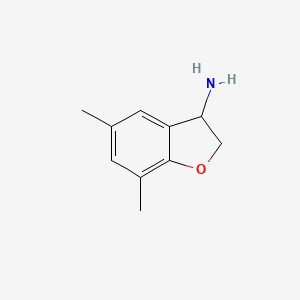
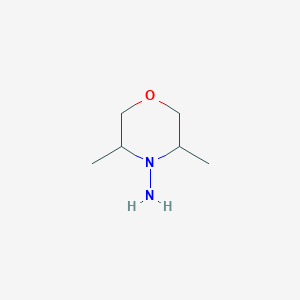
![8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13032368.png)

![1-Methyl-6-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032378.png)
